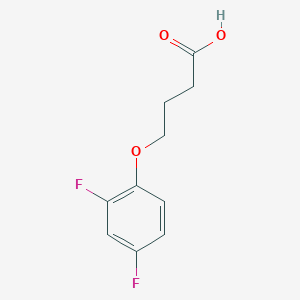

4-(2,4-Difluorophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUNOOHLCXZVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2,4 Difluorophenoxy Butanoic Acid and Its Analogs

Strategic Approaches to Phenoxybutanoic Acid Linkage Formation

The construction of the 4-(2,4-Difluorophenoxy)butanoic acid molecule hinges on the formation of the ether bond between the 2,4-difluorophenol (B48109) moiety and the four-carbon carboxylic acid chain.

The formation of aryl ethers is a cornerstone of organic synthesis. For phenoxybutanoic acids, the most prevalent method is the Williamson ether synthesis, a versatile and widely applied reaction. numberanalytics.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. numberanalytics.com

In the context of this compound, the synthesis typically proceeds by deprotonating 2,4-difluorophenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic 2,4-difluorophenoxide ion. This ion then reacts with an alkyl halide bearing a four-carbon chain, such as an ester of 4-bromobutanoic acid. The reaction is a classic SN2 mechanism. numberanalytics.com

Another significant method involves the reaction of the alkali metal phenoxide with γ-butyrolactone. google.com This pathway is particularly relevant for industrial-scale production. The phenoxide attacks the electrophilic carbonyl carbon of the lactone, leading to a ring-opening reaction that forms the ether linkage and generates the carboxylate in a single step.

A common laboratory route involves using a precursor that already contains a protected or latent carboxylic acid function. For instance, the reaction of 2,4-difluorophenoxide with ethyl 4-bromobutanoate yields an ester intermediate. This ester is then subjected to hydrolysis, typically under acidic or basic conditions, to liberate the desired carboxylic acid. Esterification is a reversible reaction, and the hydrolysis process drives the equilibrium toward the formation of the carboxylic acid and alcohol. chemguide.co.ukchemguide.co.uk

Alternatively, a nitrile-containing substrate, such as 4-chlorobutyronitrile, can be used. The phenoxide displaces the chloride, and the resulting nitrile intermediate is then hydrolyzed under strong acidic or basic conditions to afford the final carboxylic acid product.

The previously mentioned reaction with γ-butyrolactone provides the most direct route to the carboxylic acid function. The nucleophilic attack by the phenoxide on the lactone ring results in the formation of an alkali metal carboxylate salt, which upon acidic workup, yields this compound. google.com This method avoids the separate hydrolysis step required when using ester or nitrile precursors.

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound can be approached via several distinct multi-step pathways, each starting from different commercially available materials. The optimization of these routes is crucial for achieving high yields and purity.

On an industrial scale, efficiency, cost, and safety are paramount. A common route for analogous compounds, such as γ-(2:4-dichlorophenoxy)-butyric acid, involves the direct reaction of an alkali metal salt of the corresponding phenol (B47542) with γ-butyrolactone under anhydrous conditions. google.com This process is highly adaptable for the synthesis of the difluoro analog.

The process typically involves treating 2,4-difluorophenol with an aqueous alkali like sodium hydroxide. Water is then removed, often by azeotropic distillation with an entraining liquid such as xylene or n-butanol. google.com The resulting anhydrous sodium 2,4-difluorophenoxide is then heated with γ-butyrolactone at elevated temperatures, generally between 140-210 °C, to drive the reaction to completion. google.com The product is the sodium salt of the target acid, which is isolated and then neutralized with a strong acid to yield the final product.

An alternative synthetic route begins with 2,4-difluoroaniline (B146603). This pathway utilizes a classic diazotization reaction to convert the primary aromatic amine into a versatile diazonium salt intermediate. byjus.com

The process, known as diazotization, involves treating 2,4-difluoroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.comyoutube.com The resulting aryl diazonium salt is a valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). masterorganicchemistry.com

The diazonium salt can then be converted to 2,4-difluorophenol by heating the aqueous solution. This hydrolysis reaction replaces the diazonium group with a hydroxyl group. youtube.com Once the 2,4-difluorophenol is synthesized, it can be converted to this compound using the etherification methods described previously, such as reaction with γ-butyrolactone.

A fundamentally different approach starts with 1,3-difluorobenzene (B1663923) and employs a Friedel-Crafts acylation reaction to build the side chain. wikipedia.org This electrophilic aromatic substitution reaction involves acylating the aromatic ring with an acyl group. masterorganicchemistry.com

In this pathway, 1,3-difluorobenzene is reacted with succinic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The reaction generates an acylium ion from the anhydride, which then attacks the electron-rich difluorobenzene ring. The acylation occurs preferentially at the position para to one fluorine atom and ortho to the other, leading to the formation of 4-(2,4-difluorophenyl)-4-oxobutanoic acid.

The resulting keto-acid intermediate must then be reduced to yield the final product. The ketone carbonyl group is converted to a methylene (B1212753) (-CH₂-) group. Standard methods for this transformation include the Clemmensen reduction (using amalgamated zinc and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures). This two-step sequence provides a robust method for constructing the target molecule from basic aromatic precursors.

Kolbe-Schmitt Carboxylation and Subsequent Modifications

The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols to produce hydroxybenzoic acids, such as salicylic (B10762653) acid. askfilo.com The reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification. chemicalbook.com While this reaction is fundamental for introducing a carboxyl group onto a benzene (B151609) ring, its direct application to the synthesis of this compound is not a primary route.

The main challenge lies in the fact that the Kolbe-Schmitt reaction carboxylates the phenol ring itself, whereas the target molecule has a butanoic acid chain attached to the phenolic oxygen. Therefore, a multi-step process would be required, potentially involving the protection of the hydroxyl group, formation of the ether linkage, and then a separate series of reactions to introduce the carboxylic acid functionality at the end of the butyl chain. Given the availability of more direct synthetic routes, the Kolbe-Schmitt reaction is generally not the preferred method for synthesizing phenoxyalkanoic acids like this compound. A more direct and widely used method for the formation of the ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

Hydrolysis and Oxidation Reactions in Butanoic Acid Chain Formation

The formation of the butanoic acid chain in this compound often involves hydrolysis and oxidation reactions as key steps. A common strategy is to first synthesize an ester derivative, such as ethyl 4-(2,4-difluorophenoxy)butanoate, which is then hydrolyzed to the final carboxylic acid.

The synthesis of the precursor ester is typically achieved through a Williamson ether synthesis, where the sodium salt of 2,4-difluorophenol is reacted with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. wikipedia.orgmasterorganicchemistry.com Once the ester is formed, the final step is the hydrolysis of the ester group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and involves treating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt and yield the final product.

Alternatively, the butanoic acid chain can be constructed through oxidation reactions. For instance, a precursor molecule with a primary alcohol at the terminus of the butyl chain, such as 4-(2,4-difluorophenoxy)butan-1-ol, can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org Similarly, a butanal derivative could be oxidized to the carboxylic acid. askfilo.combyjus.com

| Reaction Type | Starting Material | Reagents | Product |

| Hydrolysis | Ethyl 4-(2,4-difluorophenoxy)butanoate | 1. NaOH(aq) 2. H₃O⁺ | This compound |

| Oxidation | 4-(2,4-difluorophenoxy)butan-1-ol | KMnO₄ or Jones Reagent | This compound |

| Oxidation | 4-(2,4-difluorophenoxy)butanal | Tollen's Reagent or KMnO₄ | This compound |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. chemicalbook.comvaia.com In the synthesis of this compound, several of these principles can be applied to improve its sustainability.

One key area is the choice of solvents. The Williamson ether synthesis, a cornerstone of this process, is often carried out in polar aprotic solvents like DMF or DMSO. merckmillipore.com However, these solvents have environmental and health concerns. Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a lower tendency to form explosive peroxides compared to other ethers like THF. sigmaaldrich.com Using water as a solvent, where possible, is also a highly desirable green chemistry approach. wikipedia.org

Another important principle is the use of catalysis to improve reaction efficiency and reduce waste. Phase-transfer catalysis (PTC) is particularly relevant for the Williamson ether synthesis. crdeepjournal.org In this technique, a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous phase to an organic phase where it can react with the alkyl halide. mdpi.com This can lead to higher yields, shorter reaction times, and the ability to use less hazardous solvents. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacing traditional hazardous solvents. | Using 2-MeTHF or CPME instead of DMF in Williamson ether synthesis. sigmaaldrich.com |

| Catalysis | Improving reaction efficiency and reducing waste. | Employing a phase-transfer catalyst in the ether synthesis step. crdeepjournal.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | The Williamson ether synthesis generally has good atom economy. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. | Synthesis of solvents like 2-MeTHF from biomass. sigmaaldrich.com |

Enantioselective Synthesis and Chiral Resolution Techniques for Stereoisomers

If a chiral center is introduced into the butanoic acid chain, for example at the 2-position, then this compound would exist as a pair of enantiomers. In such cases, the synthesis of a single enantiomer is often desired, as different enantiomers can have different biological activities.

One approach to obtaining a single enantiomer is through enantioselective synthesis. This can be achieved by using a chiral catalyst that directs the reaction to favor the formation of one enantiomer over the other. For instance, in the synthesis of related aryloxyalkanoic acids, chemoenzymatic methods employing ene-reductases have been used for the asymmetric reduction of a C=C double bond, leading to enantioenriched products. researchgate.net Asymmetric phase-transfer catalysis, using a chiral phase-transfer catalyst, can also be employed to achieve enantioselectivity in alkylation reactions. nih.gov

Another common method is chiral resolution, which involves separating a racemic mixture into its individual enantiomers. wikipedia.org A widely used technique is the formation of diastereomeric salts. The racemic carboxylic acid is reacted with a chiral amine to form a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. wikipedia.org After separation, the individual diastereomers are treated with acid to regenerate the pure enantiomers of the carboxylic acid. Chiral chromatography is another powerful technique for separating enantiomers. nih.gov

| Technique | Description | Application |

| Enantioselective Synthesis | Use of a chiral catalyst or reagent to favor the formation of one enantiomer. | Asymmetric hydrogenation or use of chiral phase-transfer catalysts. nih.gov |

| Chiral Resolution (Diastereomeric Salts) | Reaction with a chiral resolving agent to form separable diastereomers. | Reaction of the racemic acid with a chiral amine, followed by crystallization. wikipedia.org |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | HPLC with a chiral column to separate the enantiomers of the final product or a precursor. nih.gov |

Precursor and Intermediate Compound Synthesis in the Context of this compound

The synthesis of this compound relies on the availability of key precursors. The two primary building blocks are a 2,4-difluorophenol derivative and a four-carbon chain with a suitable functional group for ether formation and subsequent conversion to a carboxylic acid.

2,4-Difluorophenol: This precursor can be synthesized through various methods. One common route involves the diazotization of 2,4-difluoroaniline followed by hydrolysis of the diazonium salt. chemicalbook.com Another method is the oxidation of 2,4-difluorophenylboronic acid. chemicalbook.com

Ethyl 4-bromobutanoate: This is a common precursor for the butanoic acid chain. It can be synthesized from γ-butyrolactone by reaction with hydrogen bromide and ethanol (B145695). chemicalbook.comchemicalbook.comgoogle.com This one-step method is an efficient way to produce the desired ester. Alternatively, it can be prepared by the esterification of 4-bromobutanoic acid with ethanol under acidic conditions. chemicalbook.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 2,4 Difluorophenoxy Butanoic Acid

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 4-(2,4-difluorophenoxy)butanoic acid is profoundly influenced by its substituents: the two fluorine atoms and the phenoxy ether group.

Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents on the benzene (B151609) ring determine its reactivity and the orientation of the incoming electrophile. In this molecule, the ether oxygen is an activating group and an ortho, para-director due to its ability to donate lone-pair electrons through resonance. Conversely, the fluorine atoms are deactivating groups due to their strong negative inductive effect, although they are also ortho, para-directors. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing fluorine atoms, particularly at the ortho and para positions relative to each other and potential nucleophilic attack sites, activates the ring for nucleophilic aromatic substitution. nih.gov This reaction involves the attack of a nucleophile on the aromatic ring and the subsequent displacement of a leaving group. In this case, the fluorine atoms can act as leaving groups.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms stabilizes this negatively charged intermediate, thereby lowering the activation energy of the rate-determining addition step. nih.gov Consequently, this compound can react with strong nucleophiles (e.g., alkoxides, amines) to replace one or both fluorine atoms. The substitution typically occurs preferentially at the C4 (para) position. epfl.chquimicaorganica.orgnih.gov

Carboxylic Acid Derivatization Mechanisms

The carboxylic acid moiety is a key site for chemical modification, primarily through nucleophilic acyl substitution.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives. The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group. For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, the reaction must be catalyzed or the hydroxyl group must be converted into a better leaving group.

Acid-Catalyzed Pathway : Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by a weak nucleophile (like an alcohol). chemistrysteps.commasterorganicchemistry.com

Base-Catalyzed Pathway / Activation : The carboxylic acid can be deprotonated by a base to form a carboxylate. While the carboxylate itself is not highly reactive, the hydroxyl group can be converted into a better leaving group. A common strategy is to use reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acid chloride intermediate. This intermediate then readily reacts with a wide range of nucleophiles.

Esterification and amidation are two of the most important derivatization reactions for this compound.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods:

Fischer Esterification : This is the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). byjus.comorganic-chemistry.org The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemistrysteps.commasterorganicchemistry.com The mechanism follows the acid-catalyzed nucleophilic acyl substitution pathway. masterorganicchemistry.commasterorganicchemistry.com

Steglich Esterification : For acid-sensitive substrates, esterification can be performed under milder, neutral conditions using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol. rsc.orgresearchgate.netorganic-chemistry.org

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More efficient methods involve the activation of the carboxylic acid:

Via Acid Chlorides : The most common method involves converting the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), which then reacts rapidly with an amine.

Using Coupling Reagents : Similar to Steglich esterification, coupling agents like DCC can be used to facilitate amide bond formation.

Lewis Acid Catalysis : Modern methods utilize Lewis acids like titanium tetrachloride (TiCl₄) to promote the direct condensation of carboxylic acids and amines under milder conditions. d-nb.inforesearchgate.netdoaj.orgcdnsciencepub.com The TiCl₄ is believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. d-nb.inforesearchgate.net

| Transformation | Method | Key Reagents | Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Reflux, often with excess alcohol |

| Esterification | Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (cat.) | Mild, neutral pH, ambient temperature |

| Amidation | Via Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Amine (R'R''NH) | Two steps, generally high yield |

| Amidation | Lewis Acid Catalysis | Amine (R'R''NH), TiCl₄ | Anhydrous conditions, often in pyridine |

Reduction and Oxidation Chemistry of Peripheral Functional Groups

Reduction: The carboxylic acid group is the primary site for reduction in this compound. It can be reduced to a primary alcohol, 4-(2,4-difluorophenoxy)butan-1-ol. This transformation requires a powerful reducing agent.

Lithium Aluminum Hydride (LiAlH₄) : This is the reagent of choice for reducing carboxylic acids. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The mechanism involves the initial deprotonation of the acidic proton by a hydride ion, followed by two subsequent nucleophilic attacks by hydride on the carbonyl carbon. orgosolver.comyoutube.com An aldehyde is formed as an intermediate but is immediately reduced to the alcohol. chemguide.co.uklibretexts.org

Sodium Borohydride (NaBH₄) : This is a milder reducing agent and is not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org

The aromatic ring, C-F bonds, and ether linkage are generally stable under the conditions used for LiAlH₄ reduction.

| Reagent | Abbreviation | Reactivity with Carboxylic Acid | Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong / Reactive | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Weak / Unreactive | No Reaction |

Oxidation: The this compound molecule is relatively resistant to oxidation under mild conditions. The butanoic acid chain could undergo β-oxidation, a biological pathway that shortens alkyl chains by two carbons, as seen in the degradation of similar phenoxyalkanoic acid herbicides. nih.gov Chemical oxidation under harsh conditions (e.g., using strong oxidants like permanganate (B83412) or chromic acid) could lead to the cleavage of the alkyl chain or the ether bond, potentially yielding 2,4-difluorophenol (B48109) and succinic acid or smaller fragments. mdpi.com Advanced oxidation processes (AOPs) involving hydroxyl radicals can also degrade phenoxy acids, often initiated by attack on the aromatic ring or cleavage of the ether linkage. wikipedia.org

Cyclization and Heterocyclic Ring Formation with this compound Frameworks

The structure of this compound is suitable for intramolecular cyclization reactions to form new ring systems.

A prominent example is an intramolecular Friedel-Crafts acylation . This reaction can be used to synthesize tetralone derivatives from 4-arylbutyric acids. researchgate.netresearchgate.net The process typically involves two steps:

Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive acylating agent, typically an acyl chloride, by treating it with thionyl chloride (SOCl₂).

Intramolecular Cyclization : In the presence of a strong Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid like polyphosphoric acid (PPA), the acyl chloride undergoes an electrophilic attack on the aromatic ring to form a six-membered cyclic ketone. masterorganicchemistry.comchegg.com

For this compound, the cyclization would occur on the difluorinated ring. As previously discussed, this ring is deactivated towards electrophilic attack. However, the intramolecular nature of the reaction can facilitate cyclization, which would be expected to occur at the C6 position (ortho to the activating ether group). The resulting product would be a difluorinated, oxygen-containing analogue of a tetralone.

Thermal and Photochemical Decomposition Pathways of Fluorinated Butanoic Acids

Thermal Decomposition: The thermal stability of this compound is influenced by the C-C and C-O bonds in the side chain and the stability of the aromatic ether. Studies on related aromatic-aliphatic polyethers show that thermal degradation often initiates with the cleavage of the ether linkage or bonds within the alkyl chain. mdpi.comacs.orgacs.org The process can occur via homolytic cleavage to form radical intermediates. For fluorinated carboxylic acids, decomposition pathways can also include decarboxylation (loss of CO₂) and cleavage of the C-F bonds at very high temperatures. The degradation of aromatic esters is typically complete by 350-530°C. mdpi.com The presence of the fluorinated aromatic ring is expected to lend considerable thermal stability to the molecule. msstate.edu

Photochemical Decomposition: Phenoxyalkanoic acids are known to undergo photochemical degradation (photolysis) upon exposure to UV radiation. nih.gov The degradation can occur through two main pathways:

Direct Photolysis : The aromatic ring can absorb UV light, leading to an excited state that can undergo reactions such as the homolytic cleavage of the ether bond. This would generate a 2,4-difluorophenoxyl radical and a butanoic acid radical.

Indirect Photolysis : In natural waters, photosensitizers can absorb light and generate highly reactive species like hydroxyl radicals (•OH). wikipedia.orgnih.gov These radicals can attack the molecule, leading to hydroxylation of the aromatic ring, cleavage of the ether linkage, or degradation of the side chain. wikipedia.org The ultimate products of complete degradation would be smaller organic acids, fluoride (B91410) ions, CO₂, and water.

| Pathway | Initiation | Potential Intermediates/Products |

|---|---|---|

| Thermal | High Temperature | 2,4-Difluorophenol, CO₂, smaller hydrocarbons, char |

| Photochemical | UV Radiation | 2,4-Difluorophenol, 2,4-difluorophenoxyl radical, succinic acid |

Spectroscopic Characterization and Computational Chemical Analysis of 4 2,4 Difluorophenoxy Butanoic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-(2,4-Difluorophenoxy)butanoic acid, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on the aliphatic chain would exhibit distinct signals. The protons of the -OCH₂- group, being adjacent to an electronegative oxygen atom, would be deshielded and appear as a triplet. The other two methylene (B1212753) groups (-CH₂-CH₂-) would present more complex splitting patterns, likely as multiplets, due to coupling with adjacent protons. docbrown.info The aromatic region would show complex multiplets resulting from the three protons on the difluorophenyl ring, with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, generally in the 160-180 ppm range. libretexts.org The carbons of the aliphatic chain would appear in the upfield region. The aromatic carbons would resonate in the typical aromatic region, with their chemical shifts significantly affected by the strong electronegativity and coupling of the directly attached fluorine atoms (C-F coupling).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures and general NMR principles.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| Ar-H | 6.8 - 7.2 | multiplet |

| -OCH₂- | ~4.1 | triplet |

| -CH₂-COOH | ~2.5 | triplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 170 - 180 |

| Ar-C -F | 150 - 165 (with C-F coupling) |

| Ar-C -O | 145 - 155 (with C-F coupling) |

| Ar-C H | 105 - 125 (with C-F coupling) |

| -OC H₂- | 65 - 75 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.inforesearchgate.net A strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. researchgate.net The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Furthermore, characteristic peaks for the aromatic ring and the strong C-F bond vibrations would be present, typically in the 1100-1400 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch and the aromatic ring vibrations usually produce strong signals.

Table 2: Prominent Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | FTIR (broad, strong) |

| C-H stretch (Aromatic/Aliphatic) | 2850 - 3100 | FTIR, Raman |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | FTIR (strong), Raman (strong) |

| C=C stretch (Aromatic) | 1450 - 1600 | FTIR, Raman |

| C-O stretch (Ether & Acid) | 1000 - 1300 | FTIR |

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are often used to analyze such compounds. mdpi.com

For this compound (molecular formula C₁₀H₁₀F₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (216.18 g/mol ). The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da). libretexts.org

Ether bond cleavage: Cleavage of the C-O bond between the aromatic ring and the butanoic acid chain, leading to fragments corresponding to the difluorophenoxy radical ([C₆H₃F₂O]⁺, m/z 129) and the butanoic acid cation.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds, which could lead to the elimination of a neutral alkene molecule and the formation of a radical cation. For butanoic acid derivatives, this often results in a prominent peak at m/z 60. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 216 | [C₁₀H₁₀F₂O₃]⁺ (Molecular Ion) |

| 171 | [M - COOH]⁺ |

| 129 | [C₆H₃F₂O]⁺ |

| 87 | [C₄H₇O₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of structurally similar phenoxyacetic acids and other carboxylic acids allows for an informed prediction of its solid-state architecture. eurjchem.comsemanticscholar.org It is highly probable that in the crystal lattice, the carboxylic acid groups would form intermolecular hydrogen bonds with neighboring molecules. A common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. This interaction significantly influences the molecular packing and physical properties of the compound. The analysis would also reveal the planarity of the aromatic ring and the specific torsion angles that define the orientation of the butanoic acid side chain relative to the difluorophenoxy group.

Quantum Chemical Calculations

Quantum chemical calculations are a vital tool in modern chemistry, providing theoretical insights that complement and help interpret experimental data. rsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com By employing functionals such as B3LYP with basis sets like 6-31+G(d), it is possible to perform a geometry optimization to find the most stable, lowest-energy conformation of this compound. researchgate.net

This optimization provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. Furthermore, DFT calculations can determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. eurjchem.com Electrostatic potential maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.

Once the optimized molecular geometry is obtained, computational methods can be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which correspond to UV-Vis absorption spectra.

The vibrational frequencies and their corresponding intensities can be calculated from the optimized structure, generating a theoretical IR spectrum. biointerfaceresearch.com These calculated frequencies are often scaled by a correction factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FTIR and Raman spectra. This comparison is invaluable for assigning specific absorption bands to particular vibrational modes within the molecule.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. academicjournals.org The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and verify the structural elucidation. biointerfaceresearch.com The strong correlation between high-level theoretical predictions and experimental data provides a high degree of confidence in the final structural assignment.

Based on a comprehensive search of available scientific literature, specific research findings detailing the conformational analysis, energy landscapes, and molecular dynamics simulations for the compound this compound could not be located. As a result, it is not possible to provide an article with detailed, cited research findings and data tables as requested.

Computational chemistry studies, such as Density Functional Theory (DFT) calculations for potential energy surface scans or molecular dynamics (MD) simulations, are highly specific to the molecule under investigation. While general methodologies for these analyses are well-established, the results—including conformational energies, rotational barriers, and dynamic behavior—are unique to the chemical structure being studied.

Without published data from specific computational or experimental studies on this compound, generating the content for the requested sections would require speculation and the creation of hypothetical data, which would not be scientifically accurate or based on verifiable sources.

Investigations into Molecular Interactions and Biological Activity Mechanisms of 4 2,4 Difluorophenoxy Butanoic Acid Analogs

Enzyme Inhibition Kinetics and Mechanism of Action Studies

The inhibitory and modulatory effects of analogs related to 4-(2,4-difluorophenoxy)butanoic acid have been explored across a range of enzymes critical to various physiological and pathological processes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition by Related Scaffolds

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention in cancer and autoimmune diseases. techscience.com This pathway is essential for the production of nucleic acid precursors, and its inhibition can disrupt the proliferation of rapidly dividing cells like cancer cells and activated immune cells. techscience.com

DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step in the synthesis of pyrimidines. nih.govmdpi.com Inhibitors of this enzyme can lead to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest and apoptosis. nih.gov The antiviral activity of DHODH inhibitors is also well-documented, as they can be counteracted by the addition of exogenous pyrimidines like uridine (B1682114) and cytidine. mdpi.com

Research into novel DHODH inhibitors has identified various chemical scaffolds with potent activity. For instance, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives have shown significant DHODH inhibition. nih.gov Further optimization of these structures led to the discovery of highly active compounds like 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which proved to be more potent than established inhibitors such as brequinar (B1684385) and teriflunomide. nih.gov These findings highlight the potential of designing novel analogs with enhanced inhibitory activity against DHODH. nih.govresearchgate.net

Kynurenine (B1673888) 3-Hydroxylase (KYN 3-OHase) Modulation

Kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase, is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. nih.govwikipedia.org This pathway produces several neuroactive metabolites, and its dysregulation has been implicated in neurodegenerative diseases. nih.govmdpi.com KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxy-L-kynurenine. wikipedia.org Inhibition of KMO is a therapeutic strategy aimed at reducing the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid. nih.govmdpi.com

A class of inhibitors based on the 4-phenyl-4-oxo-butanoic acid scaffold has been developed and studied for their activity against KYN 3-OHase. nih.gov Structure-activity relationship (SAR) studies of these derivatives have led to the identification of potent inhibitors, including 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid. nih.gov These compounds demonstrate the potential of butanoic acid derivatives in modulating the activity of this key enzyme in the kynurenine pathway.

Leukotriene A4 Hydrolase (LTA4H) Inhibition

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a crucial role in the inflammatory process. nih.govresearchgate.net It catalyzes the hydrolysis of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in various inflammatory diseases. researchgate.netnih.gov Consequently, inhibitors of LTA4H are of significant interest as potential anti-inflammatory agents. nih.govnih.gov

A variety of inhibitor classes have been developed, including those based on the structure of the natural substrate and others designed to chelate the active site zinc ion. nih.govresearchgate.net More recently, non-peptidic, non-zinc chelating inhibitors have been identified. nih.gov Among these are heteroaryl butanoic acid derivatives, which have shown potent inhibition of human LTA4H activity. bioworld.com One such compound displayed an IC50 value of less than 3 nM in fluorescence-based assays and effectively suppressed LTB4 biosynthesis in human whole blood. bioworld.com The discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel LTA4H inhibitor further underscores the therapeutic potential of targeting this enzyme. researchgate.net

Glucokinase Activation Mechanisms of Related Compounds

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. nih.govnih.gov Small molecule glucokinase activators (GKAs) represent a therapeutic approach for type 2 diabetes by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. researchgate.net These allosteric activators can increase the enzyme's affinity for glucose and/or its maximal velocity (Vmax). nih.gov

The development of novel GKAs has led to the discovery of structurally distinct compounds. For example, AM-2394, a GKA, activates GK with an EC50 of 60 nM and increases the enzyme's affinity for glucose approximately 10-fold. nih.gov While specific butanoic acid derivatives as GKAs are not extensively detailed in the provided context, the general principles of allosteric activation and the pursuit of diverse chemical scaffolds are central to this area of research. mdpi.com

Cyclooxygenase and Lipoxygenase Pathway Interventions

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are the primary routes for the metabolism of polyunsaturated fatty acids, such as arachidonic acid, into bioactive eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov These pathways are crucial in the regulation of inflammation. nih.govpoliklinika-harni.hr

The COX enzymes, COX-1 and COX-2, catalyze the rate-limiting step in prostaglandin (B15479496) synthesis. nih.gov The LOX enzymes are responsible for the production of leukotrienes and other bioactive lipids. nih.gov Interventions in these pathways, through the use of inhibitors, are a common strategy for managing inflammation. While the provided information does not detail specific interactions of this compound analogs with COX and LOX enzymes, the broader context of anti-inflammatory drug discovery often involves targeting these key pathways.

Receptor Binding and Ligand-Target Interactions

The interaction between a ligand, such as a drug molecule, and its biological target, typically a protein receptor, is fundamental to its pharmacological effect. nih.gov The study of these interactions is crucial for understanding the mechanism of action and for the development of new therapeutic agents. nih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes and affinities of ligands to their receptors. rsc.org These methods can provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. mdpi.com For example, in silico studies have been used to investigate the binding of various compounds to their target proteins, revealing key residues involved in the interaction and helping to explain the observed biological activity. mdpi.commdpi.com

The biological activity of synthetic analogs is often evaluated through in vitro binding assays, such as those based on Förster resonance energy transfer (FRET), which can measure the relative affinity of a ligand for its receptor. rsc.org These experimental data, in conjunction with computational modeling, provide a comprehensive understanding of the structure-activity relationships and can guide the design of more potent and selective ligands. rsc.org

Modulation of Biochemical Pathways by Butanoic Acid Derivatives

Butanoic acid and its derivatives are recognized for their capacity to modulate various biochemical pathways, acting through several distinct mechanisms. A primary mode of action for some butanoic acid derivatives is the inhibition of histone deacetylase (HDAC), which can influence gene expression and affect cellular processes like apoptosis in cancer cells. biointerfaceresearch.com These compounds can also serve as ligands for G protein-coupled receptors, such as GPR109A, thereby initiating cellular signaling cascades. biointerfaceresearch.com

Furthermore, butanoic acid derivatives are integral to cellular metabolism. As short-chain fatty acids (SCFAs), they can be utilized as energy sources by host cells and are involved in the biosynthesis of larger molecules like lipids. mdpi.com Their metabolism can involve conversion to other key molecules; for instance, 2-hydroxy-4-(methylthio)butanoic acid is converted to L-methionine through a stereospecific pathway involving enzymes like L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. nih.gov In prokaryotes, SCFAs can be incorporated into bacterial membranes, altering their composition and influencing the abundance of outer membrane proteins. mdpi.com This demonstrates their broad impact on fundamental cellular structure and function.

Table 1: Mechanisms of Biochemical Pathway Modulation by Butanoic Acid Derivatives

| Mechanism of Action | Effect | Example Pathway/Target |

|---|---|---|

| Enzyme Inhibition | Alters gene expression, induces apoptosis | Histone Deacetylase (HDAC) Inhibition biointerfaceresearch.com |

| Receptor Binding | Initiates cellular signaling | G protein-coupled receptor 109A (GPR109A) biointerfaceresearch.com |

| Metabolic Conversion | Provides essential amino acids | Conversion to L-methionine nih.gov |

Structure-Activity Relationship (SAR) Studies in Related Fluorinated Phenoxy Compounds

Structure-activity relationship (SAR) is a foundational concept in medicinal chemistry and drug design that links the chemical structure of a molecule to its biological activity. researchgate.netyoutube.com Through systematic modification of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its effects and optimize properties like potency and selectivity. researchgate.netdrugdesign.org

Table 2: Key Principles in SAR of Fluorinated Compounds

| Structural Modification | Potential Effect on Biological Activity | Rationale |

|---|---|---|

| Addition of Fluorine | Increased or decreased binding affinity; altered metabolic stability. | Fluorine's high electronegativity and small size can change electronic properties and block metabolic attack. nih.gov |

| Change in Fluorine Position | Altered receptor interaction and selectivity. | Specific regions of a receptor pocket may have favorable or unfavorable interactions with the electronegative fluorine atom. nih.gov |

Cellular and Molecular Level Studies (Non-Clinical)

Compounds like this compound are structurally analogous to synthetic auxins, a class of plant growth regulators. The metabolism of auxins, both natural and synthetic, is a key process that plants use to control hormone levels and maintain homeostasis. mdpi.comresearchgate.net A primary metabolic pathway for regulating auxin activity is through conjugation, where the active hormone is attached to other molecules such as amino acids, peptides, or sugars. mdpi.comresearchgate.net

This conjugation process serves multiple purposes. It can temporarily inactivate the auxin, effectively storing it for later use. researchgate.net These conjugated forms can also be targeted for transport or degradation. researchgate.net For example, indole-3-acetic acid (IAA), the major natural auxin, can be conjugated to amino acids like aspartate and glutamate, which often leads to its catabolism. researchgate.net

Research into synthetic auxin analogs has leveraged this metabolic process to create more effective formulations. Synthetic auxins can be applied as conjugates, which are then hydrolyzed within the plant by enzymes to slowly release the active hormone over time. nih.gov This "slow-release" strategy, demonstrated with compounds like 4-chlorophenoxyacetic acid (4-CPA), ensures prolonged auxin signaling, which can be more effective for applications like inducing adventitious root formation in recalcitrant woody plants. nih.govplantae.org The plant cell takes up the inactive conjugate, which is then cleaved by amido-hydrolases to release the active synthetic auxin, allowing it to bind to auxin receptors and trigger downstream physiological responses. plantae.org

Table 3: Plant Cell Metabolism of Synthetic Auxin Analogs

| Process | Description | Purpose |

|---|---|---|

| Uptake | The inactive auxin conjugate is absorbed by plant cells. | Delivery of the precursor molecule into the target tissue. plantae.org |

| Hydrolysis | Cellular enzymes (e.g., amido-hydrolases) cleave the conjugate bond. | Releases the active form of the synthetic auxin. plantae.org |

| Conjugation (Endogenous) | Free auxins are attached to amino acids or sugars by plant enzymes. | Inactivation, storage, and regulation of auxin homeostasis. mdpi.comresearchgate.netresearchgate.net |

Benzimidazole (B57391) derivatives are a versatile class of compounds known for a wide range of biological activities, including antimicrobial effects against bacteria and fungi. researchgate.netontosight.aimdpi.com Their mechanism of action can vary depending on the specific derivative and the target microorganism. A common theme in their antimicrobial activity is the inhibition of essential cellular processes.

The structure of these derivatives plays a crucial role in their efficacy. Structure-activity relationship studies have shown that the presence of certain substituents can significantly enhance antimicrobial power. For instance, the addition of a phenoxy group to the benzimidazole scaffold has been observed to increase anticandidal activity. researchgate.net This enhancement is often attributed to an increase in the molecule's lipophilicity, a property that facilitates its ability to diffuse across the microbial cell membrane and reach its intracellular target. researchgate.net Furthermore, the incorporation of sulfonamide groups has also been shown to be vital for the antimicrobial activity of some benzimidazolone derivatives, working in conjunction with phenoxy groups to inhibit microbial growth. nih.gov The specific substitutions on the phenyl ring, such as electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃), can also fine-tune the antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org

Research on Specialized Applications of 4 2,4 Difluorophenoxy Butanoic Acid in Chemical and Biological Systems

Role as a Chemical Intermediate in Complex Molecule Synthesis

The structural motif of a substituted phenoxybutanoic acid serves as a valuable building block in the synthesis of more complex and biologically active molecules. Its utility is pronounced in the pharmaceutical industry and in fundamental biological research.

Precursor in Pharmaceutical Building Blocks

The synthesis of modern pharmaceuticals often relies on chiral intermediates to ensure the stereospecificity required for therapeutic efficacy. Derivatives of halogenated phenylbutanoic acids are pivotal in constructing such intermediates.

Sitagliptin: A key intermediate in the synthesis of the anti-diabetic drug Sitagliptin is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. google.comgoogle.com While not the difluorophenoxy compound, this trifluorophenyl derivative shares a similar structural backbone and highlights the importance of halogenated phenylbutanoic acids in pharmaceutical manufacturing. Various synthetic routes to Sitagliptin utilize this precursor, which is often generated through asymmetric hydrogenation or enzymatic reactions to establish the correct stereochemistry. nih.govresearchgate.netnih.gov The processes are designed for industrial-scale production, emphasizing the need for efficient and cost-effective methods to obtain this crucial building block. researchgate.net

Mitochonic Acid 5: In the realm of mitochondrial research, Mitochonic Acid 5 (MA-5) has been identified as a potential therapeutic agent for mitochondrial diseases. nih.govresearchgate.net The chemical structure of MA-5 is 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, which incorporates the 4-(2,4-difluorophenyl)butanoic acid core. nih.govfrontiersin.org MA-5, a derivative of the plant hormone indole-3-acetic acid, has been shown to enhance cellular ATP production and improve the survival of fibroblasts from patients with mitochondrial diseases. nih.govscispace.com The synthesis of this complex molecule leverages the difluorophenylbutanoic acid moiety as a foundational component.

Synthetic Auxin Analogs in Plant Physiology Research

While direct research on 4-(2,4-Difluorophenoxy)butanoic acid as a synthetic auxin is limited, its close analog, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), is a well-studied synthetic auxin. ontosight.aigeorganics.sk Synthetic auxins are compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.govnih.gov They are instrumental in studying plant growth and development, and also find application as herbicides. researchgate.netnih.gov

The phenoxybutanoic acid structure is a common feature among synthetic auxins. These molecules can induce a range of physiological responses in plants, from promoting cell division and elongation at low concentrations to causing uncontrolled growth and eventual death at higher concentrations, which is the basis for their herbicidal activity. scispace.com The study of analogs like 2,4-DB provides valuable insights into the structure-activity relationships of auxin-like compounds and their interaction with plant hormonal pathways. nih.gov

Development of Analytical Reference Standards for Environmental and Chemical Monitoring

Analytical reference standards are highly purified compounds used as a calibration standard for analytical instrumentation. They are crucial for the accurate quantification of chemicals in various matrices, including environmental samples and pharmaceutical products. nih.gov The development of such standards is a critical aspect of regulatory compliance and quality control.

For compounds like phenoxybutanoic acid derivatives that may be present in the environment as herbicides or in pharmaceutical manufacturing streams, certified reference standards are essential for monitoring their levels. nih.gov This includes the development of isotopically labeled standards, such as deuterated versions, which are used as internal standards in mass spectrometry-based analytical methods to improve accuracy and precision. The availability of these standards is fundamental for robust environmental monitoring and for ensuring the purity of pharmaceutical ingredients.

Advanced Materials and Polymer Science Applications

Currently, there is a lack of specific research detailing the application of this compound in the fields of advanced materials and polymer science. While polymers incorporating fluorine atoms are of significant interest for their unique properties, the direct use of this specific butanoic acid derivative as a monomer or functional additive in polymer synthesis has not been prominently reported in the available scientific literature. researchgate.net

Agrochemical Research and Development Beyond Direct Application

The study of agrochemicals extends beyond their primary application to include research on their metabolic fate in plants and the environment, as well as their precise mechanism of action. Again, using the well-documented analog 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) as a case study, we can understand the scope of such research.

Metabolite Studies: Once applied, herbicides like 2,4-DB are metabolized by plants and soil microorganisms. nih.gov Research in this area focuses on identifying the resulting metabolites to understand the degradation pathways and to assess the potential environmental impact of these breakdown products. These studies are crucial for environmental risk assessment and for developing more biodegradable and safer agrochemicals. nih.gov

Mechanism in Plants: Understanding how synthetic auxins like 2,4-DB exert their effects at a molecular level is a significant area of plant science research. scispace.com These studies investigate the interaction of the compound with auxin receptors, its influence on gene expression, and the downstream physiological changes that lead to its herbicidal effects. researchgate.net This research can lead to the development of more effective and selective herbicides and can also provide deeper insights into the fundamental processes of plant growth and regulation. 24d.info

| Compound Name | Application/Role |

| (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Key chiral intermediate in the synthesis of the anti-diabetic drug Sitagliptin. |

| 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | Chemical structure of Mitochonic Acid 5, a potential therapeutic for mitochondrial diseases. |

| 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) | A well-studied synthetic auxin analog used in plant physiology research and as a herbicide. |

| Indole-3-acetic acid (IAA) | Natural plant hormone that synthetic auxins like 2,4-DB mimic. |

Future Directions and Emerging Research Trends for Difluorophenoxybutanoic Acid Compounds

Rational Design of Novel Analogs with Tunable Molecular Interactions

The future of 4-(2,4-Difluorophenoxy)butanoic acid research lies in the rational design of new analogs with precisely controlled molecular interactions. This approach moves away from traditional trial-and-error methods towards a more targeted strategy based on a deep understanding of molecular structures and their biological targets. fiveable.me By systematically modifying the compound's structure, researchers can fine-tune its properties to enhance desired effects and minimize off-target interactions. nih.gov

Key strategies in the rational design of novel analogs include:

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of rational design is the systematic investigation of how modifications to the chemical structure of a molecule affect its biological activity. By creating a series of analogs with slight variations, researchers can identify the key functional groups and structural features responsible for the compound's effects.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the fluorine atoms in this compound could be repositioned or replaced with other halogen atoms to alter its binding affinity to target proteins.

Conformational Restriction: By introducing cyclic structures or other rigid elements into the molecule, chemists can lock it into a specific three-dimensional shape. This can lead to higher selectivity for a particular biological target, as the rigid molecule may fit more precisely into the target's binding site.

A practical example of this approach can be seen in the development of novel phenoxyalkanoic acid derivatives as agonists for the free fatty acid receptor 4 (FFAR4), a target for treating type 2 diabetes. mdpi.com In this research, modifications to the carbon chain length and the substitution of an amide bond for an oxymethylene group were systematically explored to optimize the compound's activity. mdpi.com This highlights how rational design principles can be applied to create analogs with tailored biological functions.

| Rational Design Strategy | Description | Potential Application to this compound |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand its impact on biological activity. | Investigating how changes to the fluorine substitution pattern or the length of the butanoic acid chain affect its herbicidal or other biological activities. |

| Bioisosteric Replacement | Replacing functional groups with others that have similar properties to improve potency or selectivity. | Substituting the ether linkage with a thioether or amide group to explore changes in binding and stability. |

| Conformational Restriction | Introducing rigid structural elements to lock the molecule in a specific conformation for higher target selectivity. | Incorporating the butanoic acid chain into a cyclic system to create more rigid analogs. |

Computational Chemistry for De Novo Compound Design and Lead Optimization

Computational chemistry is becoming an indispensable tool for the de novo design of novel compounds and the optimization of existing leads. nih.govcore.ac.uk These methods allow researchers to explore vast chemical spaces and predict the properties of molecules before they are synthesized, saving significant time and resources. fiveable.me

Recent advances in computational chemistry that are particularly relevant to the study of difluorophenoxybutanoic acid compounds include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. openmedicinalchemistryjournal.com For this compound, docking studies could help identify its biological targets and understand the molecular interactions that govern its activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs.

Machine Learning and Deep Learning: The application of artificial intelligence, particularly deep learning, is revolutionizing drug design. researchgate.net These methods can learn from large datasets of chemical structures and biological activities to generate entirely new molecules with desired properties. nih.govnih.govacs.org

The development of these computational tools allows for a more efficient and targeted approach to lead optimization. By predicting properties such as binding affinity, solubility, and metabolic stability, researchers can prioritize the synthesis of the most promising candidates. mdpi.com

| Computational Method | Description | Application in Difluorophenoxybutanoic Acid Research |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | To identify potential biological targets and understand binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. | To guide the design of more effective analogs. |

| Machine Learning and Deep Learning | Uses artificial intelligence to learn from data and generate novel molecular structures with desired properties. | For de novo design of new compounds with improved characteristics. |

Advancements in Sustainable and Efficient Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.compurkh.com For the synthesis of this compound and its analogs, future research will likely focus on developing more sustainable and efficient methods.

Key areas for advancement include:

Catalytic Processes: The use of catalysts can significantly improve the efficiency of chemical reactions by allowing them to proceed under milder conditions and with higher selectivity. researchgate.net Research into new catalysts for the formation of the diaryl ether bond in this compound could lead to more sustainable synthetic routes.

Renewable Feedstocks: Traditional chemical synthesis often relies on petroleum-based starting materials. purkh.com The development of methods to produce key intermediates from renewable resources, such as biomass, is a major goal of green chemistry. purkh.com

Solvent-Free Reactions: The use of organic solvents contributes significantly to the environmental impact of chemical processes. mdpi.com The development of solvent-free or water-based synthetic methods for difluorophenoxybutanoic acid compounds would be a major step towards a more sustainable manufacturing process. mdpi.com

Atom Economy: This principle of green chemistry focuses on maximizing the incorporation of all materials used in the process into the final product. purkh.com Synthetic routes with high atom economy generate less waste and are more efficient. purkh.com

The development of greener synthetic methods is not only environmentally beneficial but can also lead to more cost-effective and safer manufacturing processes. researchgate.net

Exploration of New Mechanistic Paradigms in Biological Systems

While the primary mechanism of action for many phenoxyalkanoic acids is understood to be the mimicry of the plant hormone auxin, leading to uncontrolled growth, future research will likely explore new and more complex mechanistic paradigms. nih.gov This could reveal novel biological targets and pathways, potentially leading to the development of compounds with entirely new applications.

Emerging areas of investigation include:

Off-Target Effects: A deeper understanding of the off-target effects of this compound could uncover new therapeutic opportunities or provide insights into potential toxicities.

Systems Biology Approaches: By studying the effects of the compound on a whole-system level, rather than focusing on a single target, researchers can gain a more comprehensive understanding of its biological activity. nih.gov

Epigenetic Modifications: Investigating whether this compound can induce changes in gene expression through epigenetic mechanisms could open up new avenues for research.

The exploration of new mechanistic paradigms will require the use of advanced biological techniques, such as genomics, proteomics, and metabolomics, to provide a detailed picture of the compound's effects on biological systems.

Cross-Disciplinary Research Integrating Chemical Synthesis with Advanced Biological Probes

The integration of chemical synthesis with the development of advanced biological probes represents a powerful approach for studying complex biological processes. nih.govresearchgate.net By incorporating fluorescent tags or other reporter groups into the structure of this compound, researchers can create tools to visualize and track its interactions within living cells and organisms. nih.gov

Future directions in this area include:

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound would allow for real-time imaging of its uptake, distribution, and binding to its biological targets. nih.gov

Photoaffinity Labels: These probes can be used to covalently label the binding partners of a compound upon exposure to light, providing a powerful tool for target identification. nih.gov

Click Chemistry: This set of highly efficient and specific chemical reactions can be used to attach a wide variety of functional groups, including imaging agents and affinity tags, to the core structure of this compound.

This cross-disciplinary approach, combining the expertise of chemists, biologists, and physicists, will be crucial for developing the next generation of research tools and for gaining a deeper understanding of the biological activity of difluorophenoxybutanoic acid compounds. rsc.org

Q & A

Q. How can the molecular structure of 4-(2,4-difluorophenoxy)butanoic acid be confirmed experimentally?

- Methodological Answer:

The structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . For NMR analysis, compare experimental H and C spectra with computational predictions (e.g., using Gaussian or ORCA) based on the SMILES string

C1=CC(=C(C=C1F)F)CCCC(=O)O. Mass spectrometry (HRMS) validates the molecular formula (CHFO) .

Q. What are common synthetic routes for this compound?

- Methodological Answer: A typical route involves nucleophilic substitution : reacting 2,4-difluorophenol with γ-bromobutyric acid under basic conditions (e.g., KCO in DMF). Alternatively, esterification of this compound with ethanol and acid catalysis (HSO) can yield ester derivatives, followed by hydrolysis to the free acid .

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer: Conduct in vitro bioassays such as antimicrobial susceptibility testing (MIC assays) or cytotoxicity screening (MTT assays). Fluorophenoxy analogs have shown activity in related compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives in antimicrobial studies) . Use PubChem or DSSTox for toxicity predictions .

Q. Which analytical techniques are suitable for purity assessment?

Q. How can researchers access reliable toxicity data for this compound?

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer: Optimize reaction parameters:

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to reduce reaction time.

- Solvent selection : Compare polar aprotic solvents (DMF vs. DMSO) for nucleophilic substitution efficiency.

- Temperature control : Monitor exothermic reactions to minimize side products .

Q. What computational methods predict the compound’s reactivity or binding properties?

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies :

- Replace fluorine with chlorine/bromine (e.g., 4-(4-bromophenyl)butanoic acid ).

- Test derivatives in enzymatic assays (e.g., acetylcholinesterase inhibition) to correlate electronic effects (Hammett constants) with activity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer:

Q. What strategies address challenges in X-ray crystallography (e.g., twinning)?

Q. How to investigate the herbicidal mode of action of fluorophenoxy derivatives?

- Methodological Answer: Perform enzyme inhibition assays (e.g., ALS enzyme in plants) and compare with structurally related herbicides like 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) . Use transcriptomics to identify gene expression changes in treated plant models .

Q. What approaches are effective for designing bioactive derivatives?

- Methodological Answer:

- Bioisosteric replacement : Substitute the butanoic acid chain with a thienyl group (e.g., 4-(2-thienyl)butanoic acid methyl ester ).

- Prodrug design : Synthesize ester or amide derivatives to enhance bioavailability. Test hydrolysis kinetics in simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.